2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, N-Boc-azetidin-3-one, is obtained through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted azetidines .
Industrial Production Methods
the synthesis and diversification of novel heterocyclic amino acid derivatives, including azetidines, can be achieved through the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include molecular iodine as a catalyst under microwave irradiation for the synthesis of 3-pyrrole-substituted 2-azetidinones . Other reagents include NaH in dry THF for the preparation of methyl 2-(dimethoxyphosphoryl)acetate .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the synthesis of 3-pyrrole-substituted 2-azetidinones using molecular iodine as a catalyst under microwave irradiation yields a variety of substituted azetidinones .
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential use in the development of new therapeutic agents, particularly in the field of β-lactam antibiotics.
Organic Synthesis: The compound can be used as a building block for the synthesis of various heterocyclic compounds.
Biological Studies: The compound’s structure makes it a valuable tool for studying the biological activity of azetidine derivatives.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets and pathways. For example, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which are structurally similar, act as high-affinity non-imidazole histamine H3 receptor agonists with central nervous system activity . The compound’s activity is believed to be mediated through its interaction with histamine receptors and other molecular targets involved in neurotransmitter release and regulation .
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines: These compounds are high-affinity non-imidazole histamine H3 receptor agonists.
3-Pyrrole-substituted 2-azetidinones: These compounds are synthesized using molecular iodine as a catalyst under microwave irradiation.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is unique due to its specific structure, which includes an azetidine ring and a phenylpropanenitrile moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H17N3/c1-13(10-14,16-8-12(15)9-16)7-11-5-3-2-4-6-11/h2-6,12H,7-9,15H2,1H3 |
InChI Key |
CBNAMEYRILVJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)N2CC(C2)N |
Origin of Product |
United States |
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